4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
4-methoxy-6-oxo-1-phenyl-N-(4-propan-2-ylphenyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14(2)15-9-11-16(12-10-15)22-21(26)20-18(27-3)13-19(25)24(23-20)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEKKCCIOYMJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with diketones, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents like dichloromethane, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of this compound may exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation and survival pathways. For instance, compounds with structural similarities have shown to inhibit thymidylate synthase and histone deacetylases (HDAC), both vital in cancer biology.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various studies. Enzymatic pathways involved in cancer progression can be targeted effectively by compounds with similar structures.
Antioxidant Properties
The methoxy groups present in the structure may enhance antioxidant activity by scavenging free radicals and reducing oxidative stress, contributing to its overall therapeutic potential.
Table 1: Summary of Biological Activities
Case Study Highlights
- Anticancer Studies : A study demonstrated that derivatives of similar compounds exhibited significant cytotoxicity against various cancer cell lines by targeting specific enzymes involved in DNA replication and repair.
- Antioxidant Research : Investigations showed that related compounds effectively reduced oxidative damage in cellular models, indicating their potential as protective agents against oxidative stress.
- Pharmacokinetic Properties : Research on similar compounds indicated favorable pharmacokinetic profiles, suggesting good absorption and bioavailability, which are crucial for therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biological processes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations at Position 1 and Carboxamide Group
Compound A : 1-Benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide
- Position 1 : Benzyl group (vs. phenyl in the target compound).
- Carboxamide substituent : 4-Trifluoromethylphenyl (electron-withdrawing CF₃ group).
- Implications: The CF₃ group increases lipophilicity and may enhance metabolic stability compared to the target compound’s 4-isopropylphenyl group.
Compound B : N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide
- Position 1 : Methyl group (smaller than phenyl in the target compound).
- Carboxamide substituent : 4-Methoxyphenyl (electron-donating OCH₃ group).
- Implications : The methyl group reduces steric hindrance, possibly improving solubility. The 4-methoxyphenyl group may enhance hydrogen bonding capacity, contrasting with the hydrophobic isopropyl group in the target compound.
Compound C : 4-Hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide
- Position 1: 4-Phenoxyphenyl (bulky aromatic substituent).
- Position 4 : Hydroxy group (vs. methoxy in the target compound).
- Implications: The phenoxyphenyl group may improve π-π stacking but reduce solubility.
Functional Group Modifications on the Pyridazine Core
Compound D : 4-Hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Position 4 : Hydroxy group (vs. methoxy in the target compound).
- Carboxamide substituent: Methoxyiminomethyl (unusual Schiff base-like structure).
- The methoxyiminomethyl moiety introduces a planar, conjugated system, which may influence electronic distribution and reactivity.
Calculated Physicochemical Properties
The table below summarizes key properties of analogs with available
| Compound | Molecular Formula | Molar Mass (g/mol) | Predicted Density (g/cm³) | Predicted pKa |
|---|---|---|---|---|
| Target | C₂₁H₂₁N₃O₃ | 363.42 | N/A | N/A |
| Compound C | C₁₇H₁₃N₃O₄ | 323.30 | 1.39 | 4.50 |
| Compound D | C₁₃H₁₂N₄O₄ | 288.26 | N/A | N/A |
Note: Data for the target compound are inferred from its structure. Compound C’s lower molar mass and density suggest compact packing in solid state .
Implications of Substituent Effects
- Lipophilicity : Trifluoromethyl (Compound A) and isopropyl (target compound) groups are both hydrophobic, but CF₃ may confer higher metabolic resistance.
- Solubility : Hydroxy (Compound C, D) and methoxy (Compound B) groups improve water solubility compared to methoxy or phenyl substituents.
- Electronic Effects : Electron-withdrawing groups (CF₃ in Compound A) may reduce electron density on the pyridazine ring, affecting reactivity in nucleophilic substitutions.
Methodological Considerations
- Docking Studies : AutoDock might predict binding affinities based on substituent bulk and flexibility (e.g., benzyl in Compound A vs. phenyl in the target compound).
Biologische Aktivität
The compound 4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide is a novel chemical entity with potential therapeutic applications. This article focuses on its biological activity, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be classified as a dihydropyridazine derivative . Its structure includes a methoxy group, a carbonyl group, and an isopropyl-substituted phenyl moiety. The molecular formula is , and its molecular weight is approximately 378.43 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Properties : Some derivatives have shown efficacy against a range of pathogens, potentially due to their ability to disrupt microbial cell membranes.
- Anticancer Activity : Certain analogs have been investigated for their capacity to inhibit tumor growth by inducing apoptosis in cancer cells.
In Vitro Studies
In vitro studies have been conducted to evaluate the pharmacological profile of this compound. For instance:
- Cell Viability Assays : Studies using human cancer cell lines have shown that the compound can significantly reduce cell viability at micromolar concentrations.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit certain enzymes involved in cancer progression and inflammation. Preliminary results suggest moderate inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
In Vivo Studies
While in vitro results are promising, in vivo studies are crucial for understanding the compound's efficacy and safety profile. Animal models have been utilized to assess:
- Toxicity Levels : Initial toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses.
- Efficacy in Disease Models : In models of inflammation and cancer, the compound has shown potential in reducing tumor size and inflammatory markers.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the antitumor effects of similar dihydropyridazine derivatives. The findings revealed that these compounds induced apoptosis in breast cancer cells via the mitochondrial pathway, suggesting that modifications to the structure could enhance efficacy against specific tumors.
Case Study 2: Antimicrobial Efficacy
Research conducted by International Journal of Antimicrobial Agents highlighted the antimicrobial properties of related compounds. The study found that derivatives with methoxy substitutions exhibited significant antibacterial activity against Gram-positive bacteria, indicating potential for development as new antibiotics.
Data Table: Comparative Biological Activities
Q & A
Basic: How can researchers optimize the synthesis of 4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide?
Methodological Answer:
Synthesis optimization typically involves multi-step protocols starting with substituted pyridazine or dihydropyridazine precursors. Key steps include:
- Coupling Reactions: Use of carbodiimide-based coupling agents (e.g., DCC or EDC) to form the carboxamide bond. Reaction yields improve with anhydrous conditions and catalytic DMAP .
- Substituent Introduction: Methoxy and isopropylphenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures >95% purity. Monitor by TLC or HPLC .
Example Conditions Table:
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Carboxamide Formation | DCC, DMAP, CH₂Cl₂, RT | 60–75% |
| Methoxy Group Installation | NaH, MeOH, THF, 60°C | 70–85% |
| Final Purification | Silica gel (EtOAc:Hexane 3:7) | 90–95% |
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm), methoxy (δ ~3.8 ppm), and dihydropyridazine ring protons (δ 5.5–6.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~406.15 Da). Fragmentation patterns validate the carboxamide and dihydropyridazine moieties .
- IR Spectroscopy: Stretching bands for C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) confirm functional groups .
Basic: How is the biological activity of this compound initially screened in academic research?
Methodological Answer:
Primary screening focuses on target engagement and cytotoxicity:
- Enzyme Inhibition Assays: Test against kinases (e.g., CDK2) or proteases using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
- Cellular Viability: MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) assess cytotoxicity. EC₅₀ values guide therapeutic potential .
- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki) .
Advanced: How can mechanistic studies resolve contradictory data on this compound’s reactivity?
Methodological Answer:
Contradictions (e.g., variable reaction yields or unexpected byproducts) are addressed via:
- Computational Modeling: Density Functional Theory (DFT) calculates transition states and intermediates to identify rate-limiting steps .
- Kinetic Profiling: Monitor reaction progress using in-situ IR or HPLC to detect intermediates. Pseudo-first-order kinetics reveal solvent/catalyst effects .
- Isotopic Labeling: ¹⁸O or deuterium tracing clarifies oxidation/reduction pathways .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies involve systematic structural modifications:
- Substituent Variation: Synthesize analogs with halogens (F, Cl) or electron-donating groups (e.g., -OCH₃) at the phenyl ring. Compare bioactivity to identify pharmacophores .
- Bioisosteric Replacement: Replace the carboxamide with sulfonamide or urea groups to assess binding affinity changes .
- 3D-QSAR Models: CoMFA or CoMSIA correlates steric/electronic properties with activity using molecular docking (e.g., AutoDock Vina) .
Advanced: How can researchers address discrepancies in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
Discrepancies arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Protocols: Adopt uniform buffer systems (e.g., Tris-HCl pH 7.4) and ATP concentrations for kinase assays .
- Purity Validation: Use LC-MS to confirm compound integrity (>98% purity). Impurities >2% skew dose-response curves .
- Cross-Lab Replication: Collaborate to replicate studies under identical conditions, using shared reference compounds .
Advanced: What computational tools predict this compound’s metabolic stability?
Methodological Answer:
Predictive tools integrate quantum mechanics and machine learning:
- ADMET Prediction: Software like Schrödinger’s QikProp estimates CYP450 metabolism and half-life. Key parameters: logP (~3.2), PSA (~85 Ų) .
- Metabolite Identification: Molecular docking into CYP3A4 or CYP2D6 active sites (PDB IDs: 4NY4, 5T3Q) predicts oxidation sites .
- MD Simulations: Nanosecond-scale simulations in lipid bilayers assess membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
